2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with significant relevance in medicinal chemistry and materials science. It belongs to a class of compounds known as isoindole derivatives, which are characterized by their unique tricyclic structure. The compound's molecular formula is with a molecular weight of 267.32 g/mol. It is identified by the CAS number 354125-12-5 and has various synonyms that reflect its structural characteristics and functional groups.
This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its potential therapeutic applications. Its synthesis involves multiple organic reactions that utilize readily available precursors.
2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is classified as an organic heterocyclic compound. It features a nitrogen atom within its cyclic structure, contributing to its unique chemical properties.
The synthesis of 2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves several key steps:
One common synthetic route involves:
The molecular structure of 2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione features:
CC1=CC=CC=C1N(C(=O)C2=C(C(=O)N2)C=C(C)C2=CC=C2).The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's functional groups to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves interactions with specific biological targets:
Data on specific molecular targets is still under investigation but suggests potential therapeutic roles in oncology.
Relevant data include melting point ranges and spectroscopic data (NMR, IR) that confirm the structure and purity of synthesized compounds.
2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several promising applications:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.: